molecular formula C21H19N3O3S2 B2613386 methyl 2-[(4-ethylsulfanyl-11,13-dimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-6-yl)oxy]benzoate CAS No. 478065-72-4

methyl 2-[(4-ethylsulfanyl-11,13-dimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-6-yl)oxy]benzoate

Cat. No.: B2613386
CAS No.: 478065-72-4
M. Wt: 425.52
InChI Key: UHKZCBKTSIYSFL-UHFFFAOYSA-N
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Description

Methyl 2-[(4-ethylsulfanyl-11,13-dimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-6-yl)oxy]benzoate is a highly complex heterocyclic compound characterized by a tricyclic core comprising fused thia- and triaza-rings. The structure includes an ethylsulfanyl substituent at position 4, methyl groups at positions 11 and 13, and a benzoate ester moiety linked via an oxygen bridge.

Properties

IUPAC Name

methyl 2-[(4-ethylsulfanyl-11,13-dimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-6-yl)oxy]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O3S2/c1-5-28-21-23-16-15-11(2)10-12(3)22-19(15)29-17(16)18(24-21)27-14-9-7-6-8-13(14)20(25)26-4/h6-10H,5H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHKZCBKTSIYSFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NC2=C(C(=N1)OC3=CC=CC=C3C(=O)OC)SC4=C2C(=CC(=N4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[(4-ethylsulfanyl-11,13-dimethyl-8-thia-3,5,10-triazatricyclo[74002,7]trideca-1(9),2(7),3,5,10,12-hexaen-6-yl)oxy]benzoate typically involves multi-step organic reactions One common approach starts with the preparation of the tricyclic core, which can be synthesized through a series of cyclization reactions involving appropriate precursors

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification steps such as recrystallization and chromatography are employed to isolate the desired product from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(4-ethylsulfanyl-11,13-dimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-6-yl)oxy]benzoate undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can undergo reduction reactions, particularly at the nitro or carbonyl groups if present.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (e.g., Br₂, Cl₂) and nucleophiles (e.g., NaOH, NH₃) are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, methyl 2-[(4-ethylsulfanyl-11,13-dimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-6-yl)oxy]benzoate is studied for its potential biological activities. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.

Medicine

In medicine, this compound is investigated for its therapeutic potential. Its ability to interact with specific biological targets could lead to the development of new pharmaceuticals for treating various diseases.

Industry

In the industrial sector, this compound is used in the development of advanced materials. Its unique properties make it suitable for applications in electronics, coatings, and polymers.

Mechanism of Action

The mechanism of action of methyl 2-[(4-ethylsulfanyl-11,13-dimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-6-yl)oxy]benzoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Table 1: Comparison with Sulfonylurea Herbicides

Compound Core Structure Key Substituents Hypothesized Bioactivity
Target Compound Tricyclic thia-triaza Ethylsulfanyl, methyl groups ALS inhibition (speculative)
Metsulfuron-methyl Triazine-sulfonylurea Methoxy, methyl ALS inhibition (confirmed)
Ethametsulfuron-methyl Triazine-sulfonylurea Ethoxy, methylamino ALS inhibition (confirmed)

Ethyl Benzoate Derivatives with Heterocyclic Moieties

Compounds such as I-6230 and I-6373 (ethyl benzoates with pyridazinyl or isoxazolyl phenethyl groups) highlight the role of aromatic heterocycles in modulating activity . Contrasts include:

  • Complexity: The target compound’s tricyclic system introduces greater conformational rigidity compared to the simpler phenethylamino/thio groups in I-series compounds. This rigidity may improve target binding specificity but reduce metabolic flexibility.

Spirocyclic and Benzothiazole-Containing Analogues

Spirocyclic compounds like 8-(4-dimethylamino-phenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione () share multi-ring systems but differ in connectivity and functional groups :

  • Spiro vs. Tricyclic Geometry : Spiro systems enforce perpendicular ring orientations, whereas the fused tricyclic core of the target compound may facilitate planar interactions with biological targets.
  • Benzothiazole vs. Thia-Triaza: Benzothiazole groups are known for intercalation or metal chelation, whereas the thia-triaza system could prioritize hydrogen bonding or hydrophobic interactions.

Research Implications and Limitations

While direct pharmacological or agrochemical data for the target compound are unavailable, structural parallels suggest:

  • Enhanced Stability : The ethylsulfanyl group and tricyclic core may confer resistance to hydrolysis or oxidative degradation compared to sulfonylureas .
  • Synthetic Challenges : The compound’s complexity necessitates advanced methodologies, such as those described in spirocyclic syntheses (e.g., cyclocondensation reactions) .

Biological Activity

Methyl 2-[(4-ethylsulfanyl-11,13-dimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-6-yl)oxy]benzoate is a complex organic compound notable for its intricate molecular structure and potential biological activities. This compound includes multiple sulfur and nitrogen atoms within its tricyclic framework, which contributes to its unique chemical properties and interactions.

Chemical Structure and Properties

The IUPAC name of the compound reflects its complex structure:

Property Details
IUPAC Name This compound
Molecular Formula C27H23N3O2S3
Molecular Weight 497.66 g/mol

The biological activity of methyl 2-[(4-ethylsulfanyl...) involves its interaction with various molecular targets such as enzymes and receptors. The sulfur atoms in the compound can form covalent bonds with thiol groups in proteins, potentially modulating enzyme activity and influencing signaling pathways. Additionally, the compound's aromatic rings may engage in π–π interactions with other aromatic molecules, affecting molecular recognition processes.

Pharmacological Effects

Research on related compounds indicates potential pharmacological effects including:

  • Antioxidant Activity : Compounds with similar structures have demonstrated antioxidant properties by scavenging free radicals.
  • Enzyme Inhibition : Some derivatives have shown the ability to inhibit specific enzymes such as carbonic anhydrases.
  • Anticancer Potential : Studies suggest that triazole-containing compounds can exhibit anticancer activity through various mechanisms including apoptosis induction.

Case Studies and Research Findings

  • Study on Enzyme Inhibition : A study published in Metal-Based Drugs explored the inhibitory effects of triazole derivatives on carbonic anhydrase isozymes (CA I, II, IV). While specific data on methyl 2-[(4-ethylsulfanyl...)] was not available, related compounds showed significant enzyme inhibition which could be extrapolated to suggest similar activity for this compound .
  • Antioxidant Properties : Research has indicated that compounds containing sulfur and nitrogen in their structure possess antioxidant capabilities. For instance, studies have shown that sulfur-containing compounds can effectively scavenge reactive oxygen species (ROS), contributing to their potential therapeutic applications .
  • Cytotoxicity Studies : Investigations into the cytotoxic effects of similar tricyclic compounds revealed their potential to induce cell death in cancer cell lines via apoptosis pathways .

Data Table of Biological Activities

Biological Activity Related Findings
AntioxidantEffective ROS scavenging in related sulfur compounds
Enzyme InhibitionSignificant inhibition of carbonic anhydrase isozymes
CytotoxicityInduction of apoptosis in cancer cell lines

Q & A

Basic: What synthetic strategies are employed for constructing the tricyclic core of this compound?

The tricyclic core can be synthesized via multi-step reactions involving spirocyclic intermediates and heterocyclic coupling. Key steps include:

  • Spirocyclization : Reacting oxa-spiro precursors (e.g., 2-Oxa-spiro[3.4]octane-1,3-dione) with benzothiazole derivatives under reflux conditions to form fused tricyclic systems .
  • Thiadiazole functionalization : Introducing the ethylsulfanyl group via nucleophilic substitution or thiol-ene reactions, often requiring anhydrous solvents and catalysts like triethylamine .
  • Esterification : Methyl benzoate moieties are typically added through esterification using thionyl chloride or DMF as a catalyst .

Basic: Which spectroscopic techniques are critical for confirming the structure?

  • IR spectroscopy : Identifies functional groups (e.g., ester C=O at ~1700 cm⁻¹, S–C bonds at 600–700 cm⁻¹) .
  • UV-Vis spectroscopy : Confirms π-conjugation in the tricyclic system, with absorption bands typically between 250–350 nm .
  • Elemental analysis : Validates empirical formulas, especially for nitrogen and sulfur content .
  • Chromatography : Silica gel column chromatography (e.g., CH₂Cl₂/EtOAc gradients) resolves stereoisomers and removes unreacted intermediates .

Advanced: How can researchers address contradictions in reaction yields during scale-up?

  • Parameter optimization : Adjust reflux time (e.g., extending from 4 to 8 hours for sluggish intermediates) and solvent purity (e.g., absolute ethanol vs. technical grade) to mitigate side reactions .
  • Catalyst screening : Test alternative catalysts (e.g., pyridine vs. triethylamine) to improve regioselectivity in spirocyclization .
  • In-situ monitoring : Use TLC or HPLC to track intermediate stability and identify degradation pathways .

Advanced: What methods elucidate electron distribution in the thiadiazole ring?

  • Computational modeling : Density Functional Theory (DFT) calculates electron density maps, highlighting nucleophilic/electrophilic sites on the thiadiazole .
  • X-ray crystallography : Resolves bond lengths and angles, revealing delocalization in the triazatricyclo system .
  • NMR chemical shifts : ¹³C NMR detects deshielding effects in sulfur-containing rings, correlating with electron-withdrawing groups .

Basic: What safety protocols are essential during synthesis?

  • Handling reactive intermediates : Use inert atmospheres (N₂/Ar) for thionyl chloride reactions to prevent hydrolysis .
  • Ventilation : Glacial acetic acid and thiols require fume hoods to avoid inhalation hazards .
  • Personal protective equipment (PPE) : Acid-resistant gloves and goggles are mandatory during neutralization steps (e.g., HCl quenching) .

Advanced: How does the ethylsulfanyl group influence pharmacokinetic properties?

  • Lipophilicity : The ethylsulfanyl group increases logP values, enhancing membrane permeability (compare with methyl or methoxy analogs) .
  • Metabolic stability : Sulfur atoms may slow oxidative metabolism, as seen in benzothiazole derivatives with extended half-lives .
  • Receptor binding : Thioether groups participate in hydrophobic interactions with target proteins, validated via SAR studies on similar tricyclic systems .

Advanced: What strategies optimize regioselectivity in triazatricyclo system formation?

  • Temperature control : Lower temperatures (0–5°C) favor kinetic products, while higher temperatures (80–100°C) promote thermodynamic control .
  • Directing groups : Use ortho-substituted benzoates to sterically guide cyclization .
  • Lewis acid catalysis : ZnCl₂ or BF₃·OEt₂ enhances electrophilic aromatic substitution in thiadiazole rings .

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